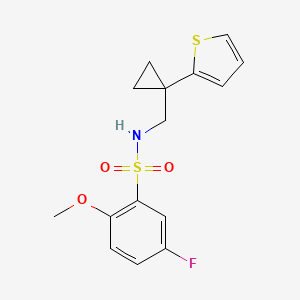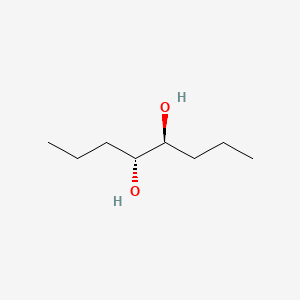
(4R,5S)-Octane-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-Octane-4,5-diol is a chiral diol with the molecular formula C8H18O2. This compound features two hydroxyl groups attached to the fourth and fifth carbon atoms of an octane chain, with specific stereochemistry denoted by the (4R,5S) configuration. The presence of chiral centers makes this compound optically active, and it is often used in stereochemical studies and various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-Octane-4,5-diol can be achieved through several methods. One common approach involves the dihydroxylation of an appropriate olefin precursor. For instance, the Sharpless asymmetric dihydroxylation can be employed, where an olefin is treated with osmium tetroxide (OsO4) in the presence of a chiral ligand and a co-oxidant like N-methylmorpholine N-oxide (NMO). This method provides high enantioselectivity and yields the desired diol with the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of diketones or keto-alcohols using specific reductases can yield the diol with high enantiomeric purity. Additionally, large-scale synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4R,5S)-Octane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or keto-alcohols using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of the diol can lead to the formation of alkanes or alcohols, depending on the conditions and reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: TsCl, SOCl2, or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of diketones or keto-alcohols.
Reduction: Formation of alkanes or primary alcohols.
Substitution: Formation of alkyl halides or tosylates.
Scientific Research Applications
(4R,5S)-Octane-4,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereochemical studies.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: Utilized in the production of fine chemicals, fragrances, and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (4R,5S)-Octane-4,5-diol depends on its specific application. In enzymatic reactions, the diol may act as a substrate, where enzymes catalyze its conversion to other products. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets. The stereochemistry of the diol plays a crucial role in determining its binding affinity and specificity towards enzymes and other biological molecules.
Comparison with Similar Compounds
(4S,5R)-Octane-4,5-diol: The enantiomer of (4R,5S)-Octane-4,5-diol, with opposite stereochemistry.
(4R,5R)-Octane-4,5-diol: A diastereomer with different stereochemistry at one of the chiral centers.
(4S,5S)-Octane-4,5-diol: Another diastereomer with different stereochemistry at both chiral centers.
Uniqueness: this compound is unique due to its specific (4R,5S) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding interactions, and overall behavior in chemical and biological systems. The ability to selectively synthesize and utilize this specific enantiomer allows for precise control in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(4S,5R)-octane-4,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-5-7(9)8(10)6-4-2/h7-10H,3-6H2,1-2H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEZZCLQJVMZGY-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]([C@H](CCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22520-41-8 |
Source


|
| Record name | (4R,5S)-octane-4,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
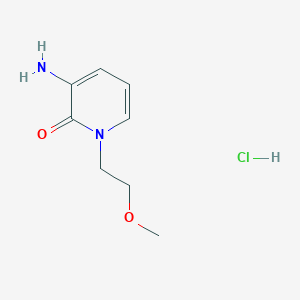
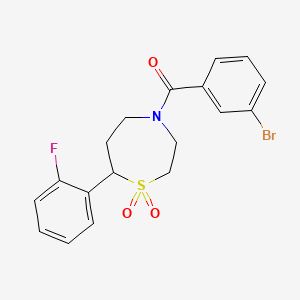
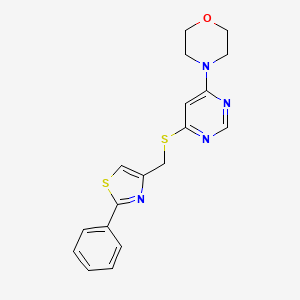
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)

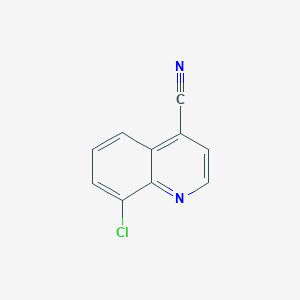
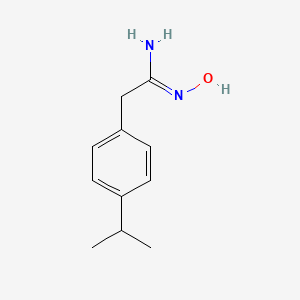

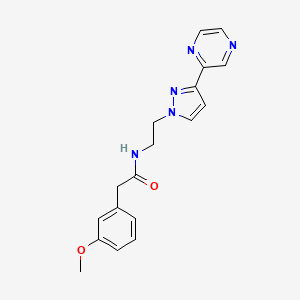
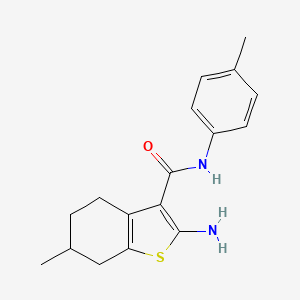
![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)
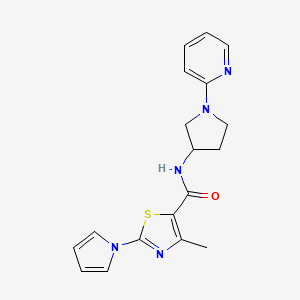
![1-[5-(ethoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2838925.png)
